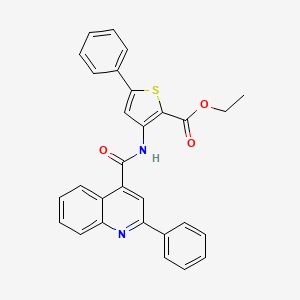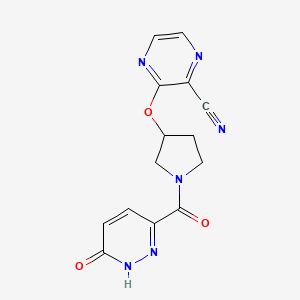![molecular formula C29H25N5O3 B2766685 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 922845-51-0](/img/structure/B2766685.png)
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C29H25N5O3 and its molecular weight is 491.551. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with the compound, have been reported to possess antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be explored for its potential use as an antiviral agent, particularly in the design of novel drugs targeting specific viral infections.
Antimicrobial and Antibacterial Properties
The benzimidazole moiety, which is structurally related to the compound, is known for its broad-spectrum antimicrobial and antibacterial activities . This implies that the compound could be synthesized and tested for its efficacy against a range of bacterial strains, potentially leading to the development of new antibacterial drugs.
Anticancer Research
Compounds with a pyrimidine structure have been utilized in medical and pharmaceutical fields, particularly in cancer research. They have been applied in the synthesis of drugs with potential anticancer properties . The compound could be investigated for its ability to inhibit cancer cell growth or as a targeting agent in chemotherapy.
Antileishmanial and Antimalarial Evaluation
Molecular simulation studies have justified the potent in vitro antipromastigote activity of certain compounds, indicating their potential in treating leishmaniasis . Additionally, the compound’s structural features suggest it could be evaluated for antimalarial properties, contributing to the fight against malaria.
Anti-inflammatory and Analgesic Applications
Indole derivatives have also been associated with anti-inflammatory and analgesic activities. Compounds with similar structures have been compared with known drugs like indomethacin and celecoxib for their ulcerogenic index, which measures the potential for causing gastric ulcers . The compound could be assessed for its effectiveness in reducing inflammation and pain without significant side effects.
Detection of Reducing Carbohydrates
Some pyrazoline derivatives have been used as reagents for the detection of reducing carbohydrates in various analytical techniques . Given the structural complexity of the compound, it could be explored for its sensitivity and selectivity in detecting mono- and oligosaccharides, which are important in diagnosing various diseases.
特性
IUPAC Name |
N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3/c1-19-7-6-8-20(15-19)17-33-18-31-27-23(29(33)36)16-32-34(27)14-13-30-28(35)26-21-9-2-4-11-24(21)37-25-12-5-3-10-22(25)26/h2-12,15-16,18,26H,13-14,17H2,1H3,(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXLBJCQXMWXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)


![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)
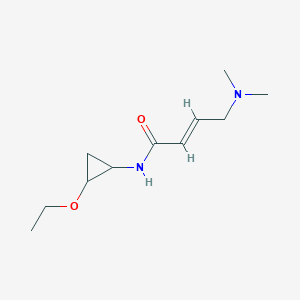
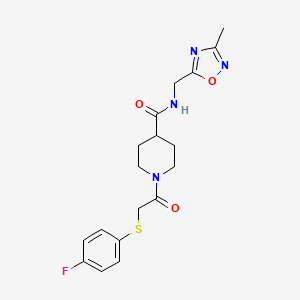

![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)
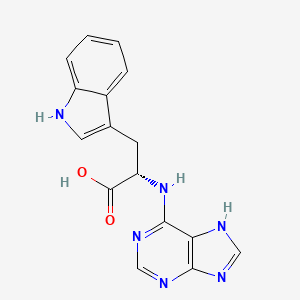
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
![N-(2,4-difluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2766617.png)

